3-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
The compound 3-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted at positions 3 and 6 with a piperazine-linked 3-methylpyrazine moiety and a pyrazole group, respectively. This structural motif is characteristic of bioactive molecules targeting enzymes or receptors, particularly in kinase inhibition or antimicrobial applications. The piperazine and pyrazine groups enhance solubility and binding affinity, while the pyrazole contributes to π-π stacking interactions in molecular recognition .
Crystallographic studies of related pyridazine derivatives (e.g., 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine) reveal planar geometries stabilized by intramolecular hydrogen bonding (e.g., C–H⋯N) and intermolecular π-π interactions (distance: ~3.68 Å) . These features are critical for maintaining structural integrity in biological environments.
Properties
IUPAC Name |
2-methyl-3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-13-16(18-7-6-17-13)23-11-9-22(10-12-23)14-3-4-15(21-20-14)24-8-2-5-19-24/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWOCXGNLHQODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common approach includes the following steps:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Substitution with pyrazole: The pyrazole moiety can be introduced via nucleophilic substitution reactions, where a suitable pyrazole derivative reacts with the pyridazine core.
Introduction of the piperazine moiety: The final step involves the reaction of the intermediate compound with 3-methylpyrazin-2-ylpiperazine under suitable conditions, such as heating in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole and piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it could inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Structural Features
The table below compares key structural and physicochemical properties of the target compound with analogous derivatives:
Key Observations :
- Piperazine vs.
- Pyrazole vs. Triazole : The pyrazole group (target compound) favors π-π interactions, whereas triazole derivatives (e.g., ) enable metal coordination, relevant in enzyme inhibition.
- Electron-Withdrawing Groups: Chlorophenyl () and fluorophenoxy () substituents enhance electrophilicity, influencing binding to hydrophobic enzyme pockets.
Crystallographic and Computational Insights
- Planarity : The pyridazine core in the target compound is expected to adopt a planar conformation, similar to N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine (r.m.s. deviation: 0.044 Å) .
- Software Tools : Structural refinement of analogs (e.g., ) relies on SHELX and CCP4 suites, ensuring accurate bond-length and angle measurements.
Biological Activity
The compound 3-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
Synthesis and Characterization
The synthesis of this compound involves the reaction between substituted pyrazine derivatives and piperazine. Various methods have been employed to optimize yield and purity, with reported yields ranging from 74% to 86% in different studies. Characterization techniques such as NMR and IR spectroscopy have confirmed the structural integrity of the synthesized compounds, indicating successful incorporation of the pyrazole and pyridazine moieties.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial potential of pyrazine derivatives, including the compound . A study demonstrated that certain derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis. The mechanism of action is believed to involve interference with bacterial cell wall synthesis, although specific pathways for this compound are still under investigation .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using the DPPH assay. Results indicated that this compound effectively scavenges free radicals, suggesting a protective role against oxidative stress .
Enzyme Inhibition
Docking studies have revealed that the compound may inhibit glycogen synthase kinase 3 (GSK-3), a target implicated in various diseases including diabetes and cancer. The binding affinity and interaction modes suggest that this compound could serve as a lead for developing GSK-3 inhibitors .
Case Study 1: Antimycobacterial Evaluation
In a comparative study of various pyrazine derivatives, this compound was tested against clinical strains of M. tuberculosis. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antimycobacterial agents, indicating its potential as a therapeutic candidate.
Case Study 2: Antioxidant Activity Assessment
A series of antioxidant assays were conducted to evaluate the efficacy of this compound. It demonstrated a dose-dependent scavenging effect on DPPH radicals, with an IC50 value comparable to well-known antioxidants, highlighting its potential utility in preventing oxidative damage in biological systems .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Wall Disruption : The compound's structure suggests it may interfere with peptidoglycan biosynthesis in bacteria.
- Free Radical Scavenging : The presence of electron-rich moieties facilitates interactions with free radicals.
- Enzyme Inhibition : Its ability to bind to GSK-3 suggests it can modulate signaling pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
